3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the reaction of 3-chlorobenzoic acid with thioamide derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the carboxamide linkage . The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the dithiazole moiety to its corresponding thiol or thioether derivatives using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Thioethers: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets. The dithiazole moiety is believed to interfere with the metabolic pathways of microorganisms, leading to their inhibition or death. The compound may also interact with enzymes or proteins, disrupting their normal function and contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: Shares the dithiazole moiety but differs in the substitution pattern and functional groups.
3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is unique due to its specific combination of a chloro-substituted benzene ring and a dithiazole moiety.
Properties
IUPAC Name |
3-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-3-1-2-5(4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCDBXMOZRMFAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=S)SS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.